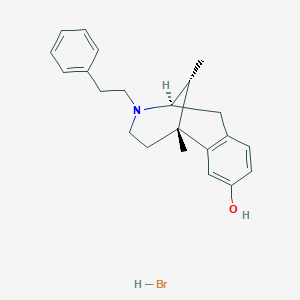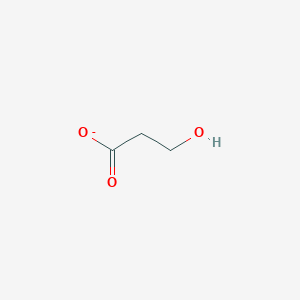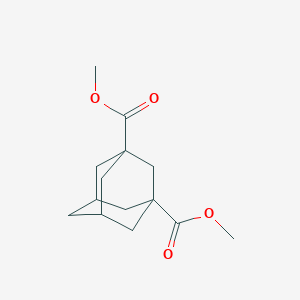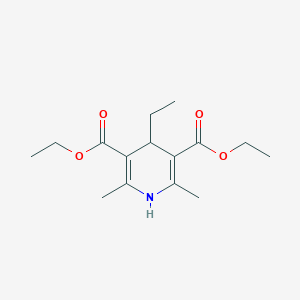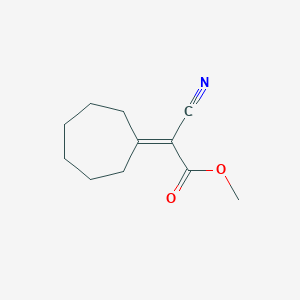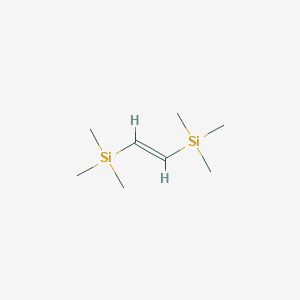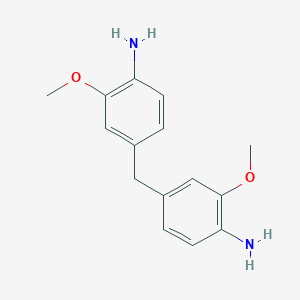
Benzenamine, 4,4'-methylenebis[2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4'-methylenebis[2-methoxy-], commonly known as DMMB, is a chemical compound that belongs to the family of aromatic amines. DMMB is a widely used reagent for the determination of cationic surfactants, proteins, and DNA. It is also used as a pH indicator and as a stain for biological tissues. The aim of
Mécanisme D'action
The mechanism of action of DMMB is not well understood. It is believed that DMMB binds to the cationic surfactants, proteins, and DNA through electrostatic interactions. The binding of DMMB to these molecules changes the electronic properties of the dye, resulting in a shift in the absorption and emission spectra.
Effets Biochimiques Et Physiologiques
DMMB has no known biochemical or physiological effects. It is a non-toxic dye that is safe for use in biological assays. However, it should be handled with care, as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
DMMB has several advantages for lab experiments. It is a highly sensitive dye that can detect low concentrations of cationic surfactants, proteins, and DNA. It is also a stable dye that can be stored for long periods without degradation. However, DMMB has some limitations. It is not suitable for the detection of anionic surfactants, proteins, and DNA. It is also not suitable for use in acidic conditions, as it can hydrolyze and lose its color.
Orientations Futures
There are several future directions for the use of DMMB in scientific research. One area of interest is the development of new assays for the detection of cationic surfactants, proteins, and DNA using DMMB. Another area of interest is the modification of DMMB to improve its sensitivity and selectivity for specific molecules. Furthermore, the use of DMMB in the detection of other biomolecules, such as carbohydrates and lipids, is an area of active research.
Méthodes De Synthèse
DMMB can be synthesized by the reaction of 4-nitroaniline and 2-methoxyaniline in the presence of zinc dust and hydrochloric acid. The product obtained is then reduced with sodium dithionite to yield DMMB. The synthesis of DMMB is a straightforward process and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
DMMB has a wide range of applications in scientific research. It is commonly used as a pH indicator in biochemical assays, where it changes color from yellow to blue as the pH increases from acidic to basic. DMMB is also used as a stain for biological tissues, where it selectively stains collagen fibers and other extracellular matrix components. In addition, DMMB is used as a reagent for the determination of cationic surfactants, proteins, and DNA.
Propriétés
Numéro CAS |
1223-20-7 |
|---|---|
Nom du produit |
Benzenamine, 4,4'-methylenebis[2-methoxy- |
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
4-[(4-amino-3-methoxyphenyl)methyl]-2-methoxyaniline |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9H,7,16-17H2,1-2H3 |
Clé InChI |
LKHVCEWNPKEPBT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)OC)N |
SMILES canonique |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)OC)N |
Synonymes |
Methane, bis(4-amino-3-methoxyphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




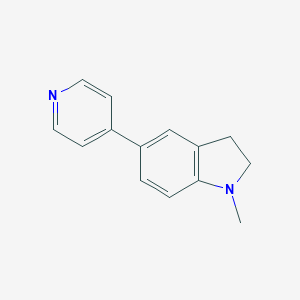
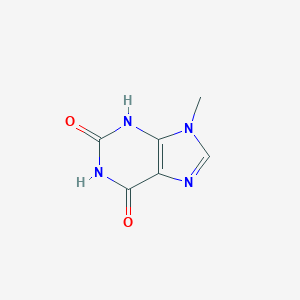

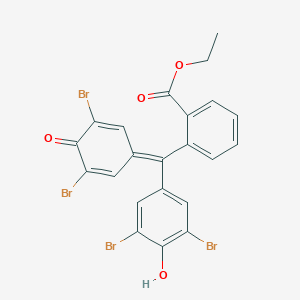
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
